molecular formula C21H19N3O3 B11502600 2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-(naphthalen-1-yl)acetamide

Cat. No.: B11502600
M. Wt: 361.4 g/mol
InChI Key: MLDYDRICRCVEEI-UHFFFAOYSA-N
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Description

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are extensively used in the synthesis of various heterocyclic compounds . The presence of cyano and carbonyl groups in the structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE can be achieved through several methods:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions are various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .

Mechanism of Action

The mechanism of action of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with various molecular targets and pathways. The cyano and carbonyl groups in the structure allow it to interact with nucleophiles and electrophiles, facilitating various biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]-N-(NAPHTHALEN-1-YL)ACETAMIDE lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H19N3O3/c1-14-10-16(13-27-2)18(11-22)21(26)24(14)12-20(25)23-19-9-5-7-15-6-3-4-8-17(15)19/h3-10H,12-13H2,1-2H3,(H,23,25)

InChI Key

MLDYDRICRCVEEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC3=CC=CC=C32)C#N)COC

Origin of Product

United States

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